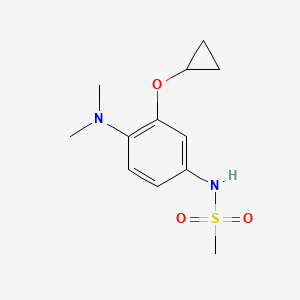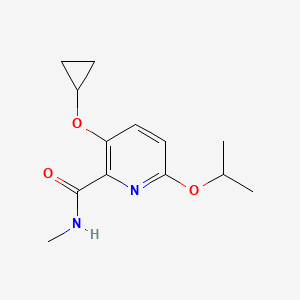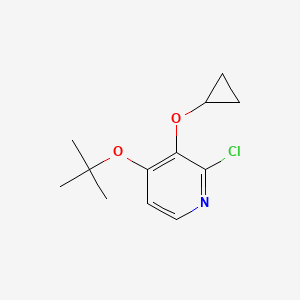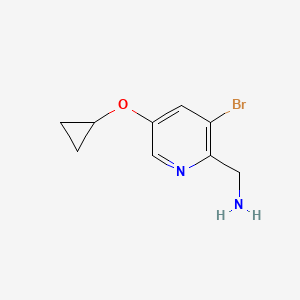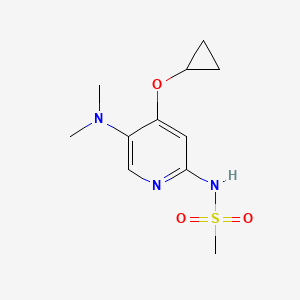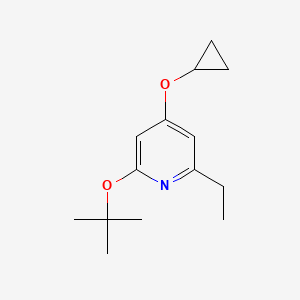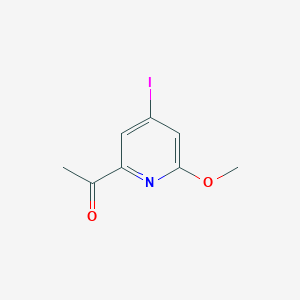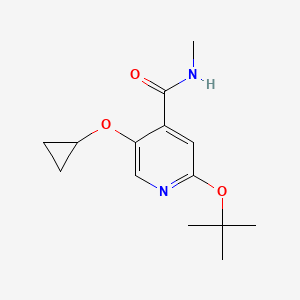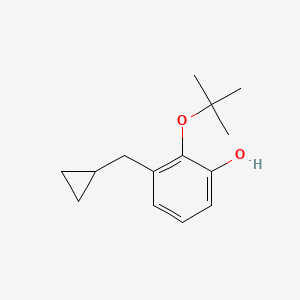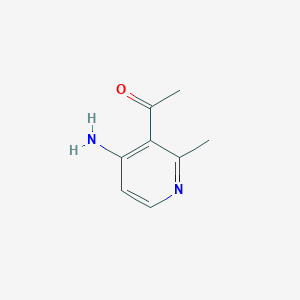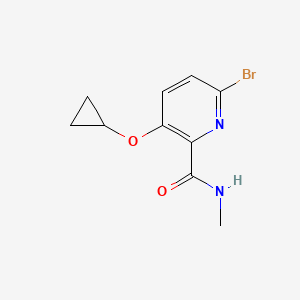
6-Bromo-3-cyclopropoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in scientific research and has a variety of applications in fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with N-methyl-2-pyrrolidone in the presence of an acid catalyst. This reaction can be facilitated using microwave irradiation to improve yield and reduce reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. The use of advanced techniques such as microwave irradiation and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Bromo-3-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the preparation of high-temperature materials, ceramics, and semiconductor materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying various biological mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N-methylpicolinamide: This compound has a similar structure but lacks the cyclopropoxy group.
6-Bromo-3-methoxypyridine-2-carboxamide: This compound has a methoxy group instead of a cyclopropoxy group.
Uniqueness
6-Bromo-3-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H11BrN2O2 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
6-bromo-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
OTMHGRCZHMAZDV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=N1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


